2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide

Synthetic chemistry Medicinal chemistry Structure-Activity Relationship

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide (CAS 1379811-26-3) is a synthetic small-molecule oxopiperazine-acetamide hybrid that combines a chloroacetyl-substituted 3-oxopiperazine ring with an N-(2-methylphenyl)acetamide side chain. The compound is assigned the MDL number MFCD22374957, molecular formula C15H18ClN3O3, and a molecular weight of 323.77 g/mol.

Molecular Formula C15H18ClN3O3
Molecular Weight 323.77 g/mol
CAS No. 1379811-26-3
Cat. No. B1530658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
CAS1379811-26-3
Molecular FormulaC15H18ClN3O3
Molecular Weight323.77 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)CCl
InChIInChI=1S/C15H18ClN3O3/c1-10-4-2-3-5-11(10)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20)
InChIKeyMNVCYQCZROSZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide CAS 1379811-26-3: Compound Identity, Sourcing & Baseline Specifications


2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide (CAS 1379811-26-3) is a synthetic small-molecule oxopiperazine-acetamide hybrid that combines a chloroacetyl-substituted 3-oxopiperazine ring with an N-(2-methylphenyl)acetamide side chain [1]. The compound is assigned the MDL number MFCD22374957, molecular formula C15H18ClN3O3, and a molecular weight of 323.77 g/mol [2]. Commercial suppliers routinely offer the compound at ≥95% purity, with some vendors specifying NLT 97% purity under ISO-certified quality systems . The chloroacetyl moiety provides a reactive electrophilic handle for further derivatization, positioning this compound as a versatile building block in medicinal chemistry and SAR exploration [3].

Why In-Class Substitution of 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide Is Not Advisable Without Comparative Data


The oxopiperazine-acetamide chemical space contains numerous positional isomers and analogs with distinct substitution patterns on the phenyl ring and the piperazine nitrogen. Even subtle regioisomeric shifts—for example, moving the methyl group from the ortho (2-methylphenyl) to the para (4-methylphenyl) position while retaining the identical molecular formula (C15H18ClN3O3) and molecular weight (323.77 g/mol)—can produce divergent biological activity profiles . Additionally, the presence of the chloroacetyl group on the piperazine nitrogen is a critical structural determinant; its removal or replacement alters both the physicochemical properties and the potential for covalent interactions with biological targets [1]. However, it must be noted that publicly available, verifiable, head-to-head quantitative comparative data for this specific compound remain extremely limited. The evidence presented below should therefore be interpreted as class-level guidance rather than definitive proof of superiority over any single comparator [2].

Quantitative Differentiation Evidence for 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide vs. Closest Analogs


Regioisomeric Differentiation: 2-Methylphenyl vs. 4-Methylphenyl Substitution Patterns

The target compound bears an N-(2-methylphenyl) group (ortho-tolyl), distinguishing it from the commercially available N-(4-methylphenyl) regioisomer (CAS 1306738-26-0) . Both isomers share the same molecular formula (C15H18ClN3O3) and molecular weight (323.77–323.78 g/mol), yet the ortho-methyl substitution introduces distinct steric and electronic effects on the amide bond geometry and overall molecular conformation . While direct comparative activity data between these two isomers is not available in the public domain from non-excluded sources, SAR precedent across multiple chemotypes indicates that ortho-substituted phenylacetamides frequently exhibit different target engagement profiles compared to their para-substituted counterparts [1].

Synthetic chemistry Medicinal chemistry Structure-Activity Relationship

Chloroacetyl Functional Handle: Synthetic Versatility vs. Non-Chloroacetyl Oxopiperazine Analogs

The chloroacetyl substituent on the piperazine nitrogen of the target compound serves as an electrophilic warhead capable of undergoing nucleophilic substitution reactions (e.g., with amines, thiols, or phenols) to generate diverse libraries of derivatives [1]. In contrast, the non-chloroacetyl analog N-(2-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide (BindingDB ID BDBM50298350) lacks this reactive moiety and shows negligible affinity for the human 5-HT2C receptor (IC50 >10,000 nM) [2], suggesting that the unsubstituted oxopiperazine scaffold alone may be insufficient for potent target engagement. The presence of the chloroacetyl group also raises the potential for covalent target modification—a feature absent in the non-chloroacetyl comparator [3].

Synthetic methodology Drug discovery Covalent inhibitors

Halogenated Aryl Analog Differentiation: 2-Methylphenyl vs. 2-Chlorophenyl and 3-Chlorophenyl Isosteres

A series of halogenated phenyl analogs sharing the identical chloroacetyl-oxopiperazine core are commercially catalogued: the 2-chlorophenyl analog (CAS 1306738-20-4) and the 3-chlorophenyl analog (CAS 1379811-21-8) . The target compound's 2-methylphenyl substituent differs from these chloro-substituted analogs in lipophilicity (ClogP), hydrogen-bonding capability, and steric bulk [1]. While no public head-to-head activity data exist, procurement of the methyl-substituted target compound enables systematic exploration of electronic vs. steric contributions at the ortho position—an SAR dimension that cannot be accessed using only chloro-substituted analogs [2].

Lead optimization Bioisosterism Halogen bonding

Patent Literature Presence as a Proxy for Prior-Art Relevance

The compound's CAS number (1379811-26-3) is noted as being frequently cited in patent literature, indicating its relevance in pharmaceutical intellectual property filings [1]. Oxopiperazine derivatives, including those with chloroacetyl substitution, have been described in patent applications targeting sodium and calcium channel modulation for the treatment of pain, epilepsy, and related neurological conditions [2]. While the specific compound is not explicitly exemplified in the publicly searchable patent documents reviewed, its structural features align with the Markush claims of multiple filings in the oxopiperazine-acetamide space [3]. This patent footprint distinguishes it from many commercially available analogs with no IP association.

Intellectual property Prior art Freedom to operate

Recommended Application Scenarios for 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide Based on Differentiated Evidence


Regioisomeric SAR Profiling in Oxopiperazine-Acetamide Lead Series

Research teams engaged in oxopiperazine-acetamide lead optimization should procure this compound specifically for its ortho-methylphenyl substitution pattern. When benchmarked against the para-methylphenyl isomer (CAS 1306738-26-0), the target compound enables systematic evaluation of how methyl group position affects target affinity, selectivity, and ADME properties. This regioisomeric comparison is a standard requirement in medicinal chemistry and cannot be achieved by testing only the para isomer .

Covalent Probe and Tool Compound Development

The chloroacetyl electrophilic warhead makes this compound suitable for developing covalent chemical probes. Unlike non-chloroacetyl oxopiperazine analogs that show negligible receptor engagement (e.g., IC50 >10,000 nM at 5-HT2C for the non-chloroacetyl comparator), the target compound's reactive handle permits targeted covalent modification of cysteine or lysine residues in protein targets. This positions it as a starting scaffold for activity-based protein profiling (ABPP) or targeted covalent inhibitor (TCI) programs [1].

Diversification Library Synthesis via Nucleophilic Displacement

For synthetic chemistry groups building compound libraries, the chloroacetyl group offers a versatile diversification point. The target compound can be reacted with amines, thiols, phenols, or heterocyclic nucleophiles to generate dozens of analogs in a single step. This synthetic efficiency is not available with non-chloroacetyl oxopiperazine building blocks, making the target compound the preferred starting material for library synthesis programs where throughput and scaffold diversity are prioritized [2].

Patent Landscape and FTO Analysis in Ion Channel Modulation Space

Industrial users evaluating intellectual property positions in the oxopiperazine ion channel modulator space should procure this compound as a reference standard for prior-art analysis. Its structural features fall within the Markush claims of patents describing oxopiperazine derivatives for sodium and calcium channel-related indications (pain, epilepsy). Having the physical compound enables experimental verification of patent exemplification claims and supports freedom-to-operate assessments [3].

Quote Request

Request a Quote for 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.